molecular formula C6H6Cl2N2S B13905070 3-Chloromethylimidazo[5,1-b]thiazole hydrochloride

3-Chloromethylimidazo[5,1-b]thiazole hydrochloride

Cat. No.: B13905070
M. Wt: 209.10 g/mol
InChI Key: UDVUUWSLQCJKLX-UHFFFAOYSA-N
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Description

3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of imidazole derivatives with thiazole precursors in the presence of chlorinating agents. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted imidazo[4,3-b][1,3]thiazole derivatives, while oxidation reactions can produce sulfoxides or sulfones .

Scientific Research Applications

3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(chloromethyl)imidazo[4,3-b][1,3]thiazolehydrochloride is unique due to the presence of both chloromethyl and imidazo[4,3-b][1,3]thiazole moieties. This combination imparts distinct reactivity and potential for diverse applications in various fields .

Properties

Molecular Formula

C6H6Cl2N2S

Molecular Weight

209.10 g/mol

IUPAC Name

3-(chloromethyl)imidazo[5,1-b][1,3]thiazole;hydrochloride

InChI

InChI=1S/C6H5ClN2S.ClH/c7-1-5-3-10-6-2-8-4-9(5)6;/h2-4H,1H2;1H

InChI Key

UDVUUWSLQCJKLX-UHFFFAOYSA-N

Canonical SMILES

C1=C2N(C=N1)C(=CS2)CCl.Cl

Origin of Product

United States

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